molecular formula C8H13N3O2 B14470222 3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- CAS No. 69236-59-5

3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino-

Cat. No.: B14470222
CAS No.: 69236-59-5
M. Wt: 183.21 g/mol
InChI Key: ONHMCGKGUBQDQV-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- is a heterocyclic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:

    Cyclization of hydrazine derivatives: This involves the reaction of hydrazine derivatives with ethyl acetoacetate under reflux conditions.

    Amination reactions: Introduction of the methylamino group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring into dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

    N-oxides: Formed through oxidation.

    Dihydropyridazinones: Formed through reduction.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone, 4-ethoxy-2-methyl-: Lacks the methylamino group.

    3(2H)-Pyridazinone, 4-ethoxy-5-methylamino-: Lacks the 2-methyl group.

Uniqueness

The presence of both the ethoxy and methylamino groups in 3(2H)-Pyridazinone, 4-ethoxy-2-methyl-5-methylamino- may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

69236-59-5

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-ethoxy-2-methyl-5-(methylamino)pyridazin-3-one

InChI

InChI=1S/C8H13N3O2/c1-4-13-7-6(9-2)5-10-11(3)8(7)12/h5,9H,4H2,1-3H3

InChI Key

ONHMCGKGUBQDQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NN(C1=O)C)NC

Origin of Product

United States

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